molecular formula C21H22N2O8 B14670611 Bis(4-nitrophenyl) nonanedioate CAS No. 49759-34-4

Bis(4-nitrophenyl) nonanedioate

Cat. No.: B14670611
CAS No.: 49759-34-4
M. Wt: 430.4 g/mol
InChI Key: WVRQLWQXFNTEJU-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl) nonanedioate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nitrophenyl) nonanedioate typically involves the reaction of nonanedioic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction can be represented as follows:

Nonanedioic acid+24-nitrophenolDCCBis(4-nitrophenyl) nonanedioate+Dicyclohexylurea\text{Nonanedioic acid} + 2 \text{4-nitrophenol} \xrightarrow{\text{DCC}} \text{this compound} + \text{Dicyclohexylurea} Nonanedioic acid+24-nitrophenolDCC​Bis(4-nitrophenyl) nonanedioate+Dicyclohexylurea

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Bis(4-nitrophenyl) nonanedioate can undergo hydrolysis in the presence of water or aqueous base to yield nonanedioic acid and 4-nitrophenol.

    Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can also participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous sodium hydroxide.

    Reduction: Hydrogen gas and palladium on carbon.

    Substitution: Amines or thiols in the presence of a base.

Major Products Formed:

    Hydrolysis: Nonanedioic acid and 4-nitrophenol.

    Reduction: Bis(4-aminophenyl) nonanedioate.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Chemistry: Bis(4-nitrophenyl) nonanedioate is used as a reagent in organic synthesis, particularly in the preparation of polymers and advanced materials. Its ester linkage and nitro groups make it a versatile building block for various chemical transformations.

Biology: In biological research, this compound can be used as a model compound to study enzyme-catalyzed hydrolysis reactions. It serves as a substrate for esterases and other hydrolytic enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of bis(4-nitrophenyl) nonanedioate primarily involves its hydrolysis to release nonanedioic acid and 4-nitrophenol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding acid and alcohol. The nitro groups can also undergo reduction or substitution reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

    Bis(4-nitrophenyl) phosphate: Similar in structure but contains a phosphate group instead of an ester linkage.

    Bis(4-nitrophenyl) carbonate: Contains a carbonate group and is used in the synthesis of polycarbonates.

    Bis(4-nitrophenyl) squaramide: Contains a squaramide group and is used in host-guest chemistry.

Uniqueness: Bis(4-nitrophenyl) nonanedioate is unique due to its combination of a long aliphatic chain (nonanedioic acid) and aromatic nitro groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in materials science and pharmaceuticals.

Properties

CAS No.

49759-34-4

Molecular Formula

C21H22N2O8

Molecular Weight

430.4 g/mol

IUPAC Name

bis(4-nitrophenyl) nonanedioate

InChI

InChI=1S/C21H22N2O8/c24-20(30-18-12-8-16(9-13-18)22(26)27)6-4-2-1-3-5-7-21(25)31-19-14-10-17(11-15-19)23(28)29/h8-15H,1-7H2

InChI Key

WVRQLWQXFNTEJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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